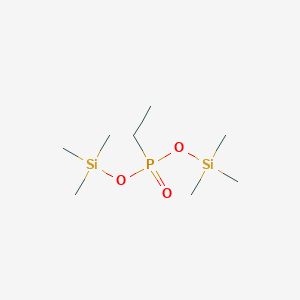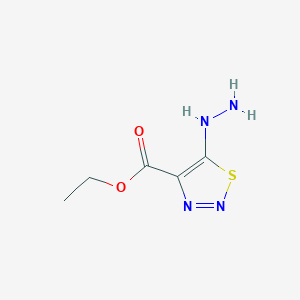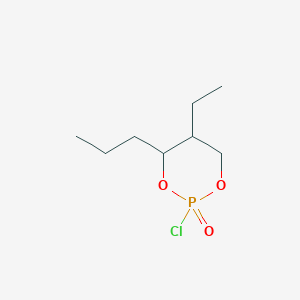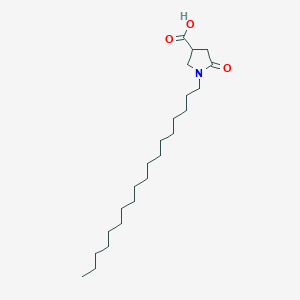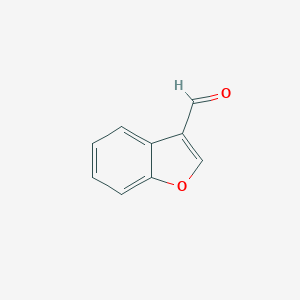
2,3,4-Tribromopentane
Übersicht
Beschreibung
2,3,4-Tribromopentane is a chemical compound with the molecular formula C5H9Br3 . Its average mass is 308.837 Da and its monoisotopic mass is 305.825409 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane (five-carbon) backbone with bromine atoms attached to the 2nd, 3rd, and 4th carbon atoms .Physical And Chemical Properties Analysis
This compound has a molecular formula of C5H9Br3, an average mass of 308.837 Da, and a monoisotopic mass of 305.825409 Da .Wissenschaftliche Forschungsanwendungen
Conformational Analysis : Studies like those by Crowder (1983) have explored the conformation of related compounds like 2,4-dibromopentane, providing insights into their molecular structure and behavior.
Extraction and Separation : The application of related compounds in the extraction and separation of elements, as illustrated by Gawali & Shinde (1974), showcases the utility of such chemicals in analytical chemistry.
Vibrational Analysis : Research by Crowder & Smith (1981) on 1,4-dibromopentane provides a basis for understanding the vibrational properties of brominated pentanes, which can be crucial in material science and spectroscopy.
Precursors in Chemical Synthesis : The preparation of derivatives, such as in the work of Ringstrand et al. (2011), highlights the role of dibromopentanes in synthesizing complex molecules, which is significant in the field of organic chemistry.
Reaction Mechanism Studies : Hudson & Ragoonanan's (1970) study on solvolysis provides insight into the reaction mechanisms involving brominated pentanes, important in understanding organic reaction pathways.
Spectrophotometric Determination : The work of Cacho, Lacoma, & Nerín (1985) on using related compounds for the determination of palladium showcases the analytical applications of brominated pentanes.
Study of Rotational Conformers : Research on 2,4-disubstituted pentanes, as explored by Hoffmann et al. (1999), provides a deeper understanding of the conformer equilibria, important in the study of molecular dynamics and stereochemistry.
Eigenschaften
IUPAC Name |
2,3,4-tribromopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br3/c1-3(6)5(8)4(2)7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIBEEJRQGZXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338401 | |
| Record name | 2,3,4-Tribromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130156-61-5 | |
| Record name | 2,3,4-Tribromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



